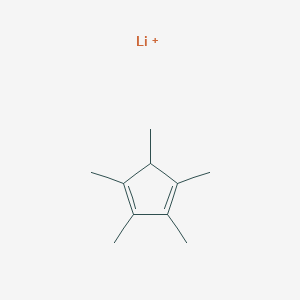
Lithium(1+) pentamethylcyclopenta-2,4-dien-1-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium pentamethylcyclopentadienide typically involves the reaction of pentamethylcyclopentadiene with an organolithium reagent such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air .
Industrial Production Methods
Industrial production of lithium pentamethylcyclopentadienide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is usually produced in specialized facilities equipped to handle highly reactive organolithium reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium pentamethylcyclopentadienide undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other groups in a molecule.
Addition Reactions: It can add to multiple bonds, such as carbon-carbon double bonds, to form new compounds.
Complex Formation: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used with lithium pentamethylcyclopentadienide include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in non-protic solvents such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere .
Major Products
The major products formed from reactions involving lithium pentamethylcyclopentadienide depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new compound where the pentamethylcyclopentadienyl group has replaced another group in the molecule .
Wissenschaftliche Forschungsanwendungen
Lithium pentamethylcyclopentadienide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in organometallic chemistry and catalysis.
Biology: It is used in the synthesis of biologically active compounds and in the study of enzyme mechanisms.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of lithium pentamethylcyclopentadienide involves its ability to act as a nucleophile, donating electrons to electrophilic centers in other molecules. This reactivity allows it to participate in various chemical reactions, forming new bonds and creating complex structures. The molecular targets and pathways involved depend on the specific reaction and the other reagents present .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium pentamethylcyclopentadienide: Similar in structure but uses sodium instead of lithium.
Potassium pentamethylcyclopentadienide: Similar in structure but uses potassium instead of lithium.
Lithium cyclopentadienide: Similar but without the methyl groups on the cyclopentadienyl ring.
Uniqueness
Lithium pentamethylcyclopentadienide is unique due to its high reactivity and the presence of five methyl groups on the cyclopentadienyl ring, which increases its steric bulk and influences its reactivity and selectivity in chemical reactions .
Eigenschaften
Molekularformel |
C10H16Li+ |
|---|---|
Molekulargewicht |
143.2 g/mol |
IUPAC-Name |
lithium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16.Li/c1-6-7(2)9(4)10(5)8(6)3;/h6H,1-5H3;/q;+1 |
InChI-Schlüssel |
JHGIHSGCHQIXEX-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1C(=C(C(=C1C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


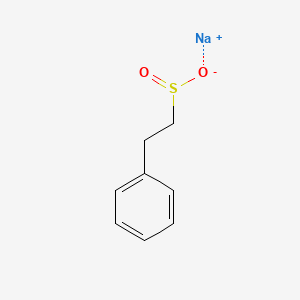
![[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene](/img/structure/B11726434.png)
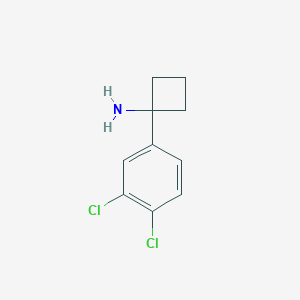
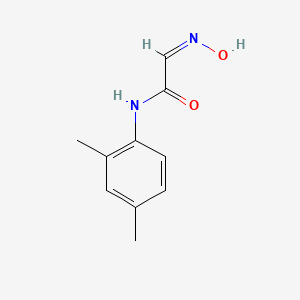

![2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine](/img/structure/B11726465.png)
![3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B11726471.png)
![Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium](/img/structure/B11726487.png)
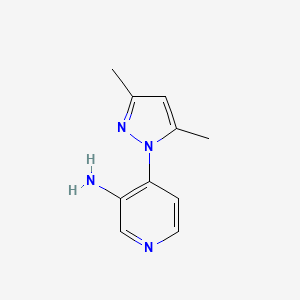

![2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B11726500.png)
![3-[4-(Dimethylamino)phenyl]-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11726505.png)
![(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11726510.png)

